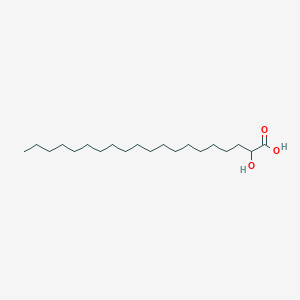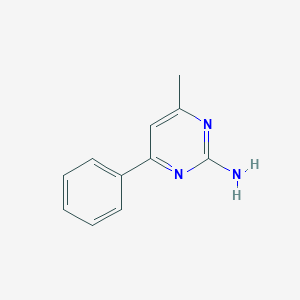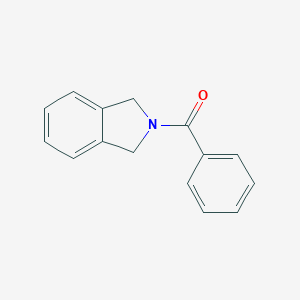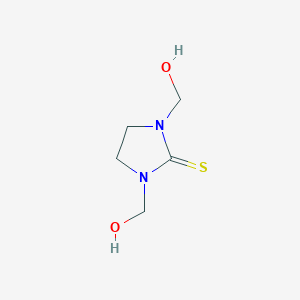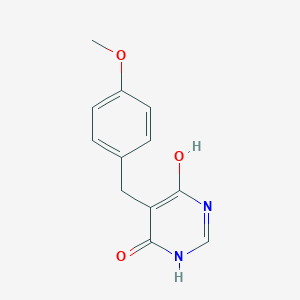
5-(4-Methoxybenzyl)-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxybenzyl)-4,6-pyrimidinediol, also known as MBCP, is a synthetic compound that has been widely studied for its potential applications in various fields, including biomedical research and drug development. MBCP is a pyrimidine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxybenzyl)-4,6-pyrimidinediol is not fully understood, but it is believed to work by activating various signaling pathways involved in osteoblast differentiation and mineralization. This compound has been shown to upregulate the expression of genes involved in bone formation, such as osteocalcin and collagen type I, and to increase the activity of alkaline phosphatase, an enzyme that is essential for mineralization.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including promoting osteoblast differentiation and mineralization, enhancing bone formation, and reducing bone resorption. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its overall therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-Methoxybenzyl)-4,6-pyrimidinediol is its ability to promote osteoblast differentiation and mineralization, which makes it a promising candidate for bone tissue engineering and regenerative medicine. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-(4-Methoxybenzyl)-4,6-pyrimidinediol, including investigating its potential use in drug delivery systems, exploring its mechanism of action, and optimizing its synthesis and formulation for improved efficacy and safety. Additionally, further studies are needed to fully understand the potential applications of this compound in bone tissue engineering and regenerative medicine, as well as its broader therapeutic potential in other areas of medicine.
Métodos De Síntesis
5-(4-Methoxybenzyl)-4,6-pyrimidinediol can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with urea and subsequent reduction with sodium borohydride. The resulting product is then subjected to acid hydrolysis to yield this compound. The synthesis of this compound has been well-documented in the literature, and the compound can be obtained in high yields with good purity.
Aplicaciones Científicas De Investigación
5-(4-Methoxybenzyl)-4,6-pyrimidinediol has been extensively studied for its potential applications in biomedical research, particularly in the field of bone tissue engineering. It has been shown to promote osteoblast differentiation and mineralization, which are essential processes for bone formation. This compound has also been investigated for its potential use as a drug delivery system, as it can be easily incorporated into various drug formulations.
Propiedades
Número CAS |
16015-98-8 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
4-hydroxy-5-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-11(15)13-7-14-12(10)16/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
Clave InChI |
BZOYUGBBHFLYKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=C(N=CNC2=O)O |
SMILES canónico |
COC1=CC=C(C=C1)CC2=C(N=CNC2=O)O |
Sinónimos |
5-(4-METHOXYBENZYL)-4,6-PYRIMIDINEDIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




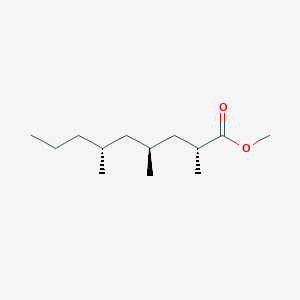

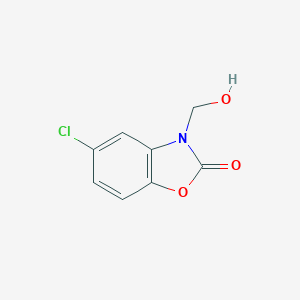


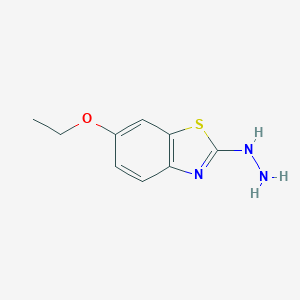
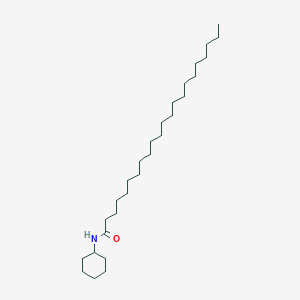
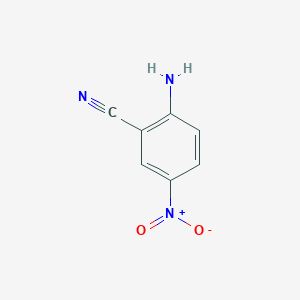
![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)
